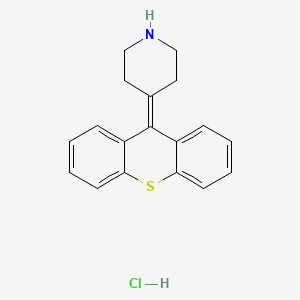
4-Thioxanthen-9-ylidenepiperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thioxanthen-9-ylidenepiperidine;hydrochloride is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are structurally related to phenothiazines and are known for their use as antipsychotic agents. This compound is characterized by its unique structure, which includes a thioxanthene core linked to a piperidine moiety. The hydrochloride form is often used to enhance the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thioxanthen-9-ylidenepiperidine;hydrochloride typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur.
Attachment of Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thioxanthene core.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core.
Reduction: Reduction reactions can occur at the carbonyl groups, if present, in the structure.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
4-Thioxanthen-9-ylidenepiperidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thioxanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antipsychotic and antimicrobial properties.
Medicine: It is investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia.
Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 4-Thioxanthen-9-ylidenepiperidine;hydrochloride involves its interaction with dopamine receptors in the brain. As a dopamine-2 receptor antagonist, it suppresses the effects of dopamine, which is a neurotransmitter involved in mood regulation and psychotic symptoms. This interaction helps alleviate symptoms of schizophrenia and other psychiatric disorders.
類似化合物との比較
Thiothixene: Another thioxanthene derivative used as an antipsychotic agent.
Chlorpromazine: A phenothiazine derivative with similar antipsychotic properties.
Haloperidol: A butyrophenone derivative used to treat schizophrenia.
Comparison: 4-Thioxanthen-9-ylidenepiperidine;hydrochloride is unique due to its specific structure, which provides a different pharmacokinetic profile and receptor binding affinity compared to other antipsychotic agents. Its thioxanthene core offers distinct advantages in terms of potency and side effect profile.
特性
CAS番号 |
138248-27-8 |
|---|---|
分子式 |
C18H18ClNS |
分子量 |
315.9 g/mol |
IUPAC名 |
4-thioxanthen-9-ylidenepiperidine;hydrochloride |
InChI |
InChI=1S/C18H17NS.ClH/c1-3-7-16-14(5-1)18(13-9-11-19-12-10-13)15-6-2-4-8-17(15)20-16;/h1-8,19H,9-12H2;1H |
InChIキー |
LIYRMLRUHUDTRE-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1=C2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)

![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
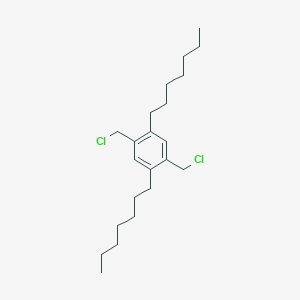

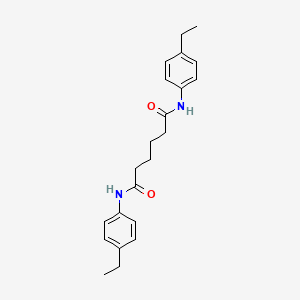
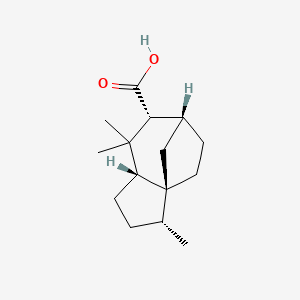

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
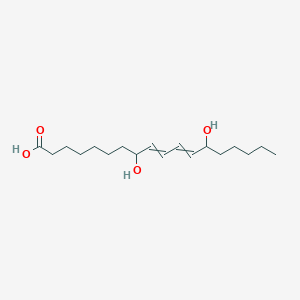
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)

